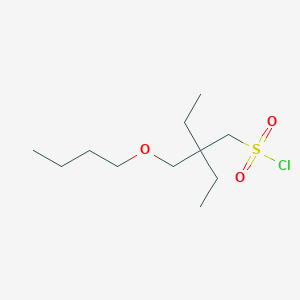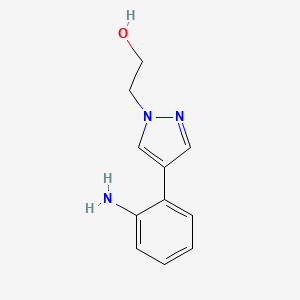
2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol is an organic compound that features a pyrazole ring substituted with an aminophenyl group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 2-aminophenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ringThe reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety would yield an aldehyde or carboxylic acid, while substitution reactions could yield various substituted derivatives .
科学的研究の応用
2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
類似化合物との比較
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the pyrazole ring.
2-Amino-2-(4-bromophenyl)ethan-1-ol: Contains a bromine atom instead of the pyrazole ring.
4-Aminophenethyl alcohol: Similar structure but lacks the pyrazole ring and ethanol moiety.
Uniqueness
2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both the pyrazole ring and the aminophenyl group, which confer specific chemical and biological properties.
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
2-[4-(2-aminophenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H13N3O/c12-11-4-2-1-3-10(11)9-7-13-14(8-9)5-6-15/h1-4,7-8,15H,5-6,12H2 |
InChIキー |
YWVHYGLABQOBJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CN(N=C2)CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


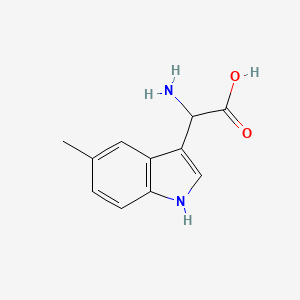
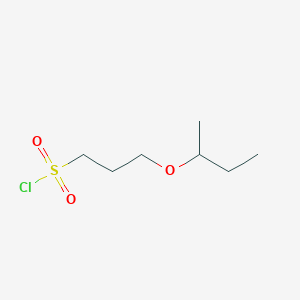
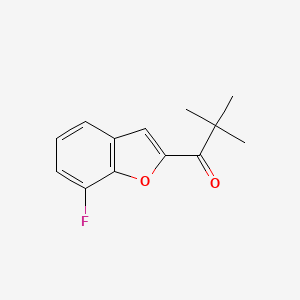
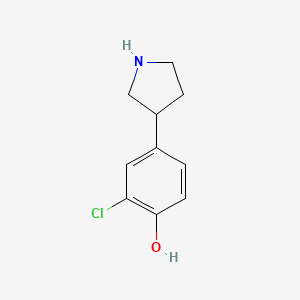

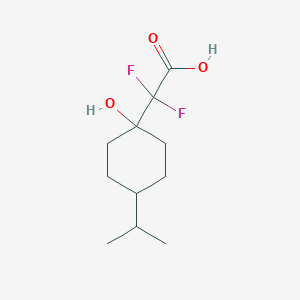

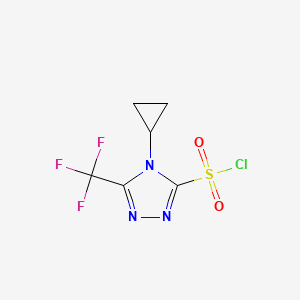
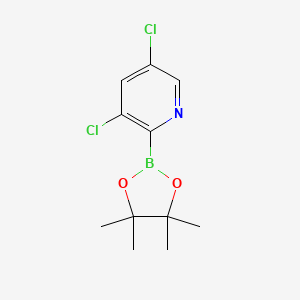
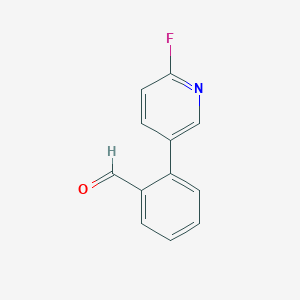
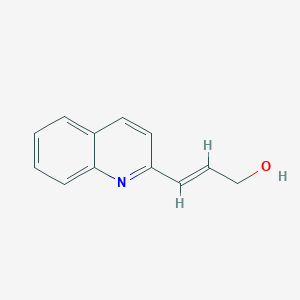
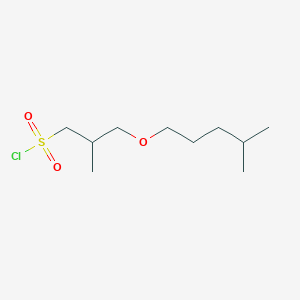
![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
